molecular formula C17H24BrN3O3 B11536725 (3E)-3-{[(2-bromo-4-methylphenoxy)acetyl]hydrazono}-N-(tert-butyl)butanamide

(3E)-3-{[(2-bromo-4-methylphenoxy)acetyl]hydrazono}-N-(tert-butyl)butanamide

Cat. No.: B11536725
M. Wt: 398.3 g/mol
InChI Key: QGOCAXRCODAPME-UDWIEESQSA-N
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Description

(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-TERT-BUTYLBUTANAMIDE is a complex organic compound with a unique structure that includes a brominated phenoxy group, an acetamido group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-TERT-BUTYLBUTANAMIDE typically involves multiple steps, starting with the bromination of 4-methylphenol to produce 2-bromo-4-methylphenol . This intermediate is then reacted with acetic anhydride to form 2-(2-bromo-4-methylphenoxy)acetamide . The final step involves the condensation of this intermediate with N-tert-butylbutanamide under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-TERT-BUTYLBUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-TERT-BUTYLBUTANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-TERT-BUTYLBUTANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The brominated phenoxy group can interact with active sites of enzymes, potentially inhibiting their activity. The acetamido group may form hydrogen bonds with target proteins, stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-TERT-BUTYLBUTANAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H24BrN3O3

Molecular Weight

398.3 g/mol

IUPAC Name

(3E)-3-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]-N-tert-butylbutanamide

InChI

InChI=1S/C17H24BrN3O3/c1-11-6-7-14(13(18)8-11)24-10-16(23)21-20-12(2)9-15(22)19-17(3,4)5/h6-8H,9-10H2,1-5H3,(H,19,22)(H,21,23)/b20-12+

InChI Key

QGOCAXRCODAPME-UDWIEESQSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/CC(=O)NC(C)(C)C)Br

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=C(C)CC(=O)NC(C)(C)C)Br

Origin of Product

United States

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